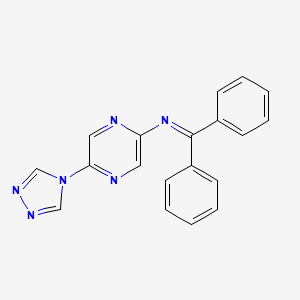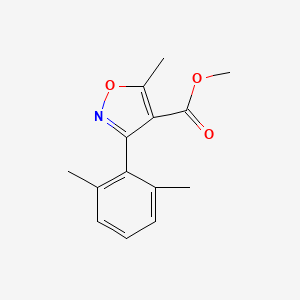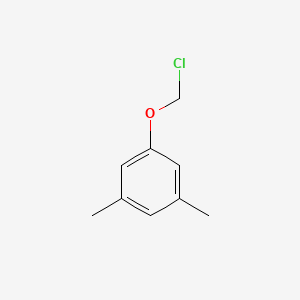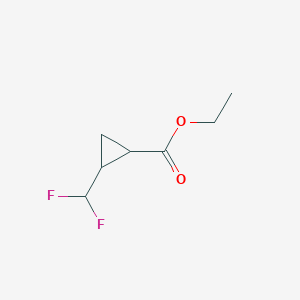![molecular formula C14H10F3N3 B13692358 3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)
3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32708861 is a chemical compound with unique properties that have garnered attention in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Its molecular structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and industrial processes.
Métodos De Preparación
The preparation of MFCD32708861 involves several synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and analysis of small molecules . This technique is essential for ensuring the purity and consistency of the compound during synthesis. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
MFCD32708861 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted analogs .
Mecanismo De Acción
The mechanism of action of MFCD32708861 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The molecular pathways involved in its action include signal transduction pathways, metabolic pathways, and regulatory networks. Understanding the mechanism of action is crucial for developing targeted therapies and optimizing its use in various applications .
Comparación Con Compuestos Similares
MFCD32708861 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or structural motifs. The uniqueness of MFCD32708861 lies in its specific reactivity and applications, which distinguish it from other related compounds. Some similar compounds include those identified through chemical similarity searches and clustering based on structural similarities .
Propiedades
Fórmula molecular |
C14H10F3N3 |
|---|---|
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]aniline |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)9-4-5-11-12(7-9)20-13(19-11)8-2-1-3-10(18)6-8/h1-7H,18H2,(H,19,20) |
Clave InChI |
DYVKNTAQLINUHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)
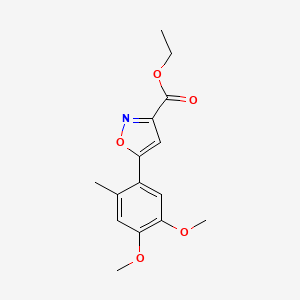
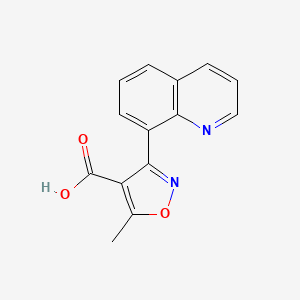
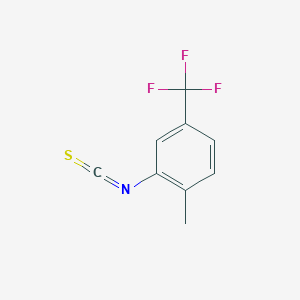
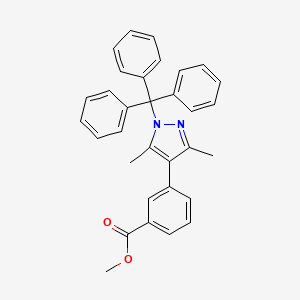
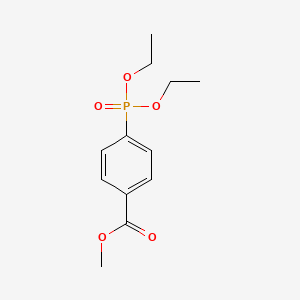
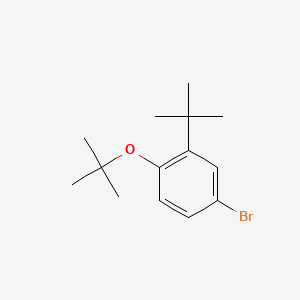
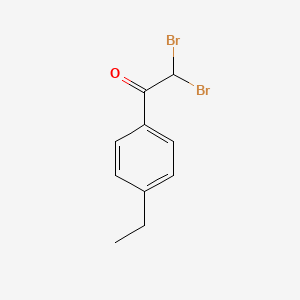
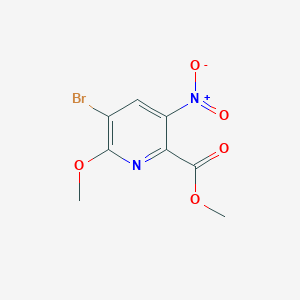
![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)
